molecular formula C8H7ClN2 B3169096 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-25-9

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3169096
CAS No.: 934568-25-9
M. Wt: 166.61 g/mol
InChI Key: XIPBLKOJUBEBEC-UHFFFAOYSA-N
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Description

Product Overview: 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 934568-25-9) is a high-purity, heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This derivative of the 7-azaindole scaffold serves as a versatile building block for the synthesis of more complex molecules. Its molecular formula is C 8 H 7 ClN 2 and it has a molecular weight of 166.61 g/mol [ ][ ]. Research Applications and Value: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in pharmaceutical research, known for its diverse biological activities. This specific chloro- and methyl-substituted analogue is designed for use in the development of novel therapeutic agents , particularly in the field of oncology [ ]. The scaffold is found in compounds that act as potent protein kinase inhibitors , targeting enzymes such as Abl and Src kinases, which are critical in cancer cell signaling [ ]. Furthermore, analogues of this core structure have been investigated as Poly(ADP-ribose) polymerase (PARP-1) inhibitors , which play a key role in DNA repair and are promising targets for cancer therapy [ ]. The reactive chloro and methyl groups on the ring system make this compound an ideal intermediate for further functionalization via metal-catalyzed cross-coupling and other synthetic transformations, enabling researchers to explore new chemical space in their drug discovery programs [ ][ ]. Handling and Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound should be stored under an inert atmosphere at 2-8°C to ensure long-term stability [ ].

Properties

IUPAC Name

6-chloro-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPBLKOJUBEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 6 Chloro 1 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

General Methodologies for Pyrrolo[2,3-b]pyridine Core Synthesis

The construction of the fundamental 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is the initial challenge in synthesizing its derivatives. Several classical and modern synthetic routes are employed to create this privileged scaffold, which is a bioisostere of indole (B1671886). nih.govmdpi.com

Cyclo condensation reactions provide an effective pathway to the pyrrolo[2,3-b]pyridine core, particularly through the use of substituted aminopyrrole precursors which react with active methylene (B1212753) compounds. A common strategy involves the reaction of a 2-amino-1-arylpyrrole-3-carbonitrile with various active methylene compounds in the presence of an acid catalyst. nih.gov This approach builds the pyridine (B92270) ring onto a pre-existing pyrrole (B145914).

The reaction mechanism typically involves the initial addition of the amino group from the pyrrole to one of the carbonyl or cyano groups of the active methylene compound, followed by an intramolecular cyclization and dehydration or elimination to form the fused aromatic pyridine ring. For instance, reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) in refluxing acetic acid with a catalytic amount of hydrochloric acid yields substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov

Table 1: Examples of Active Methylene Compounds in Pyrrolo[2,3-b]pyridine Synthesis

Active Methylene CompoundResulting Substituents on Pyridine Ring
AcetylacetoneAmino, Methyl, Acetyl
Ethyl CyanoacetateAmino, Oxo
MalononitrileDiamino
β-KetoestersVaries based on ester structure
β-DiketonesVaries based on diketone structure

Nitrile groups are versatile precursors in heterocycle synthesis, and they play a crucial role in several methods for forming the pyrrolo[2,3-b]pyridine skeleton. One prominent method involves the reaction of 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with various reagents such as arylidene malononitriles, β-ketoesters, and β-diketones. uni-rostock.dechemicalbook.com In these reactions, the nitrile group on the pyrrole ring participates in the cyclization to form the fused pyridine ring.

A more recent approach utilizes halomucononitriles as "Zincke nitrile precursors". nih.gov This method can convert primary amines into 7-alkyl azaindoles in a two-step process. The primary amine first reacts with the halomucononitrile reagent to form a 5-bromo-6-imino-1-alkyl-1,6-dihydropyridine-2-carbonitrile intermediate through the cyclization of a transient Zincke nitrile species. This intermediate can then be converted to the 7-alkylazaindole core under Sonogashira cross-coupling conditions. nih.gov

The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted for the synthesis of the analogous 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) system. nih.govresearchgate.net This approach typically involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is formed from the condensation of a 2-pyridylhydrazine with an aldehyde or ketone. nih.gov

The reaction is often carried out in polyphosphoric acid (PPA) at elevated temperatures. rsc.org The choice of ketone or aldehyde determines the substituents at the 2- and 3-positions of the resulting pyrrolo[2,3-b]pyridine core. nih.govrsc.org This method is particularly valuable for creating 2,3-disubstituted 7-azaindoles from readily available starting materials. rsc.org The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic pyrrole ring fused to the pyridine. nih.gov

Approaches to Introduce Chloro and Methyl Substitutions on the Pyrrolo[2,3-b]pyridine Core

Once the core is formed, or during its formation, specific chloro and methyl groups must be introduced at the C-6 and N-1 positions, respectively. This can be achieved through regioselective functionalization of the parent heterocycle or, more commonly, by designing a synthesis that utilizes precursors already bearing these substituents.

Direct functionalization of the 1H-pyrrolo[2,3-b]pyridine ring system requires careful control of regioselectivity.

Halogenation: Electrophilic aromatic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as bromination and iodination, occur predominantly at the electron-rich 3-position of the pyrrole ring. acs.org Direct and selective chlorination at the 6-position of the pyridine ring is challenging due to the electron-deficient nature of the pyridine ring, which generally resists electrophilic substitution unless activated. Therefore, direct C-H halogenation at the 6-position is not a common synthetic route.

N-Alkylation: The introduction of a methyl group at the N-1 position is a standard N-alkylation reaction. This is typically achieved by first deprotonating the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion is then quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, to yield the N-methylated product. This procedure is a reliable way to obtain 1-alkylated 7-azaindoles. acs.org

A more efficient and common strategy for synthesizing specifically substituted compounds like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves incorporating the required substituents into the starting materials. This approach avoids issues with regioselectivity and harsh reaction conditions that might be required for direct functionalization.

One such strategy involves starting with a pre-functionalized pyridine ring. For example, a synthesis can begin with a 2,5-disubstituted pyridine, such as 2-amino-5-chloropyridine. From this precursor, the pyrrole ring can be constructed using methods like the Madelung or Fischer synthesis. researchgate.net Another approach is to use a starting material like 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, which already contains the necessary chloro and methyl groups, and then perform subsequent reactions at the iodo-substituted position. Similarly, syntheses have been developed starting from 5-chloro-7-azaindole intermediates. nih.gov This precursor-based approach allows for the precise placement of the chloro and methyl groups, leading to an unambiguous synthesis of the target compound.

Derivatization and Scaffold Modification of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogues

The modification of the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is crucial for developing new chemical entities with potential therapeutic applications, such as kinase inhibitors. nih.govrsc.org The strategic introduction of various functional groups at different positions of the pyrrolo[2,3-b]pyridine ring system allows for the fine-tuning of physicochemical properties and biological activity.

The functionalization of the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine core can be achieved at multiple positions, enabling extensive structure-activity relationship (SAR) studies.

C-2 Position: The C-2 position is often targeted for the introduction of aryl groups. A common strategy involves a chemoselective Suzuki-Miyaura cross-coupling reaction on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This allows for the selective installation of an aryl moiety at C-2 while leaving the chloro group at C-4 available for subsequent reactions.

C-3 Position: The C-3 position can be functionalized, for example, through the introduction of a carboxylate group, as seen in Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. bldpharm.com This ester functionality can then serve as a handle for further modifications, such as amide bond formation.

C-4 Position: The C-4 position, often bearing a chloro substituent, is amenable to nucleophilic aromatic substitution (SNAr) reactions. For instance, a Buchwald-Hartwig amination can be employed to introduce various primary and secondary amines at this position. nih.gov This reaction is pivotal in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov

C-5 Position: The C-5 position can be functionalized through reactions like Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. mdpi.com

C-6 Position: The chloro group at the C-6 position is a key site for modification. It can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce diverse substituents. mdpi.com

A summary of functionalization strategies is presented in the table below.

PositionReaction TypeReagents/CatalystsResulting Functional Group
C-2Suzuki-Miyaura Cross-CouplingArylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃), base (e.g., K₂CO₃)Aryl
C-3Carboxylatione.g., Methyl chloroformateCarboxylate
C-4Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., RuPhos Pd G2), baseAmino
C-5Suzuki-Miyaura Cross-CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)₂Cl₂)Aryl
C-6Nucleophilic Aromatic Substitution / Cross-CouplingVarious nucleophiles or organometallic reagentsDiverse Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools for the arylation of the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net The Suzuki-Miyaura reaction, in particular, is widely utilized for the formation of carbon-carbon bonds. nih.govmdpi.com

For instance, the synthesis of 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridines can be achieved by reacting a 2-iodo-4-chloro-pyrrolopyridine intermediate with an appropriate arylboronic acid in the presence of a palladium catalyst such as Pd₂(dba)₃ and a base like K₂CO₃. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Similarly, the C-5 and C-6 positions of the pyrrolo[2,3-b]pyridine core can be arylated using Suzuki-Miyaura cross-coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl moieties, contributing to the structural diversity of the synthesized analogues. The use of air-stable catalysts like PdCl(dppb)(C₃H₅) has also been reported for the direct heteroarylation of chloropyridines, which could be applicable to the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine system. researchgate.net

The table below provides examples of palladium-catalyzed cross-coupling reactions on related pyrrolopyridine scaffolds.

PositionCoupling PartnerCatalystBaseSolventReference
C-2Phenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane:water nih.gov
C-24-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane:water nih.gov
C-5(6-Chloropyridin-3-yl)boronic acidPd(dppf)₂Cl₂N/AEtOH/H₂O mdpi.com

The development of compound libraries based on the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a key strategy in modern drug discovery. curiaglobal.com High-throughput screening (HTS) of these libraries against various biological targets can rapidly identify hit compounds for further optimization. science.goveco-vector.com

The synthesis of such libraries often involves combinatorial approaches, where different building blocks are systematically introduced at various positions of the core scaffold. curiaglobal.com For example, a diverse set of amines can be reacted at the C-4 position via Buchwald-Hartwig amination, while a variety of arylboronic acids can be introduced at the C-2 or C-5 positions through Suzuki-Miyaura coupling. This modular approach allows for the generation of a large number of structurally diverse analogues in an efficient manner.

The design of these libraries is crucial for maximizing the chances of finding active compounds. Factors such as structural diversity, "drug-likeness," and the coverage of chemical space are important considerations. curiaglobal.comscience.gov The resulting compounds are typically purified to a high degree before being screened in various biological assays. curiaglobal.com

Several commercial and academic entities specialize in the creation and screening of such compound libraries, offering collections that are tailored for specific target classes, such as kinases. stanford.edu The insights gained from HTS campaigns on these libraries can guide the design of next-generation compounds with improved potency and selectivity.

Advanced Spectroscopic and Analytical Characterization for Pyrrolo 2,3 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

¹H NMR: Proton NMR spectroscopy for 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine would be expected to show distinct signals for each of the seven protons in the molecule. The N-methyl group would typically appear as a sharp singlet in the upfield region (around 3.7-4.0 ppm). The protons on the pyrrole (B145914) and pyridine (B92270) rings would exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. For instance, in derivatives like 3-(3,5-bis(trifluoromethyl)phenyl)-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, the proton at the C7 position of the pyridine ring appears as a singlet at approximately 8.08 ppm. acs.org The protons at positions C2, C4, and C5 would also give distinct signals, with their coupling constants providing information about their spatial relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine This table is generated based on typical chemical shifts for pyrrolo[2,3-b]pyridine scaffolds and is for illustrative purposes.

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
N1-CH₃~3.8 (s)~31.0
C2-H~6.5 (d)~100.0
C3-H~7.3 (d)~128.0
C4-H~7.1 (d)~116.0
C5-H~7.9 (d)~144.0
C6-~149.0
C7a-~148.0
C3a-~120.0

s = singlet, d = doublet

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (molecular formula C₈H₇ClN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass can be calculated, and the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺), providing definitive evidence for the presence of one chlorine atom.

In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For instance, a derivative, methyl 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, has been identified by its [M+H]⁺ peak at m/z 224.9, corresponding to its calculated mass. acs.org Analysis of the fragmentation pattern in the mass spectrum can reveal information about the stability of the pyrrolopyridine core and identify characteristic losses of fragments, further corroborating the proposed structure. researchgate.net

Table 2: Expected Mass Spectrometry Data for 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

ParameterExpected Value
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
Exact Mass [M]⁺ (³⁵Cl)166.030
Exact Mass [M+H]⁺ (³⁵Cl)167.037
Isotopic Peak [M+2]⁺ (³⁷Cl)168.027
Isotopic Peak [M+H+2]⁺ (³⁷Cl)169.034

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, the IR spectrum would display a series of characteristic absorption bands that confirm its key structural features.

The spectrum would be dominated by absorptions corresponding to the aromatic pyrrolopyridine ring system. Key expected vibrations include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (in the 1600-1450 cm⁻¹ region), and C-N stretching vibrations (around 1350-1250 cm⁻¹). The C-H bending vibrations (out-of-plane) in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the rings. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a retention factor (Rf) value can be determined. mdpi.com

Column Chromatography: This technique is widely used for the purification of the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through to separate the desired compound from impurities based on differential adsorption. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with high accuracy. The compound is passed through a column under high pressure, and its retention time is measured. The purity is often determined by the percentage of the total peak area that corresponds to the main compound peak. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS): These hyphenated techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. They are invaluable for confirming the presence and molecular weight of the target compound in a complex mixture and are frequently used in the analysis of pyrrolo[2,3-b]pyridine derivatives. acs.orggoogle.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (C₈H₇ClN₂), the experimentally determined percentages of C, H, N, and Cl must align with the theoretically calculated values. This comparison serves as a crucial check of the compound's stoichiometric purity and validates its molecular formula. researchgate.net

Table 3: Theoretical Elemental Composition of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0157.67
HydrogenH1.014.23
ChlorineCl35.4521.28
NitrogenN14.0116.81

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Table 4: Example Crystallographic Data for a Related Compound (4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8810 (19)
b (Å)5.2783 (9)
c (Å)12.751 (2)
β (°)114.333 (3)
Volume (ų)667.3 (2)
Z4

Structure Activity Relationship Sar Investigations of Pyrrolo 2,3 B Pyridine Derivatives

Methodological Framework for SAR Studies in Pyrrolo[2,3-b]pyridine Systems

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, play a pivotal role in this process. imist.mataylorandfrancis.com Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to develop predictive models. imist.ma These models correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their biological activity, providing a quantitative understanding of the SAR. imist.ma

Molecular docking is another critical computational tool that provides insights into the putative binding modes of these derivatives within the active site of their biological targets. nih.govnih.gov By visualizing these interactions, researchers can rationalize the observed SAR and make informed decisions for further structural modifications. The synthesis of these designed compounds is followed by rigorous biological evaluation, including enzymatic and cell-based assays, to determine their potency and selectivity. nih.govnih.gov This iterative cycle of design, synthesis, and testing is fundamental to the methodological framework for elucidating the SAR of pyrrolo[2,3-b]pyridine systems.

Impact of Substituent Variation on Biological Target Modulation

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. SAR studies have systematically explored these modifications to optimize potency and selectivity against a range of biological targets, including kinases and other enzymes. nih.govnih.govnih.govnih.gov

C-4 Position Substituent Effects on Biological Activity

Modifications at the C-4 position of the pyrrolo[2,3-b]pyridine ring have been shown to significantly influence biological activity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides investigated as phosphodiesterase 4B (PDE4B) inhibitors, moving from an indole (B1671886) to a pyrrolo[2,3-b]pyridine core (introducing a nitrogen at the 7-position) led to an increase in potency. nih.gov Further exploration of substituents at the C-4 position would be a logical step in optimizing the activity of this scaffold. In other studies on different pyrrolopyridine isomers, the substituent at the 4-position has been shown to be critical for activity. For example, in pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, a phenoxy substituent at the C-4 position was found to significantly influence their ability to increase insulin (B600854) sensitivity. nih.gov

C-5 Position Substituent Effects on Biological Activity

The C-5 position of the pyrrolo[2,3-b]pyridine nucleus is another key site for modification that can dramatically alter biological activity. In the development of neuronal nicotinic acetylcholine (B1216132) receptor ligands, the introduction of bulky substituents at the C-5 position of a related pyridine (B92270) ring system was explored. nih.gov Analogues substituted with phenyl, substituted phenyl, or heteroaryl groups at this position exhibited high binding affinities, with Ki values in the nanomolar range. nih.gov This highlights the importance of steric and electronic properties of substituents at the C-5 position in modulating receptor interactions.

Effects of Diverse Aryl Groups at C-3, C-5, and C-6 in Polysubstituted Pyrrolo[2,3-b]pyridines

The introduction of aryl groups at multiple positions on the pyrrolo[2,3-b]pyridine scaffold has been a successful strategy in the development of potent inhibitors of various enzymes.

For instance, in a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives designed as maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors, the nature of the substituent at the C-3 position was critical for potent enzyme inhibition. nih.gov

Similarly, the synthesis and evaluation of polysubstituted pyrrolo[2,3-b]pyridines have demonstrated the importance of aryl groups at the C-6 position. In one study, 4-amino-6-aryl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives were prepared, where the aryl group at C-6 was either a phenyl or a 4-chlorophenyl group. researchgate.net These compounds were synthesized by reacting 2-amino-1H-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles, showcasing a method to introduce diverse aryl functionalities at this position. researchgate.net The specific biological activities of these compounds underscore the impact of the C-6 aryl substituent.

Correlation of Structural Features with Specific Receptor Binding and Enzyme Inhibition Mechanisms

A central goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its mechanism of action at the molecular level. For pyrrolo[2,3-b]pyridine derivatives, this often involves understanding how specific substituents engage with the amino acid residues within the active site of a target enzyme or receptor.

Molecular docking studies have been instrumental in elucidating these interactions. For example, in the development of glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors, the pyrrolo[2,3-b]pyridine skeleton was found to occupy the adenine (B156593) pocket and form crucial hydrogen bonds with key residues such as ASP-133 and VAL-135, which is essential for ligand recognition. nih.gov The replacement of an 8-hydroxyquinoline (B1678124) portion with a 4-phenylpyridine (B135609) ring in one of the analogs was designed to form an additional critical hydrogen bond with LYS-85. nih.gov

In another study focused on Bruton's tyrosine kinase (BTK) inhibitors, a scaffold-hopping strategy was used to design pyrrolo[2,3-b]pyridine-based derivatives. nih.gov Molecular docking simulations of these compounds within the BTK active site would reveal the specific interactions driving their potent inhibitory activity.

Mechanistic Biological Investigations of Pyrrolo 2,3 B Pyridine Derivatives

Kinase Target Inhibition by Pyrrolo[2,3-b]pyridine Scaffolds

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), serves as a crucial pharmacophore in the design of kinase inhibitors. Its structural resemblance to the purine (B94841) core of ATP allows it to effectively compete for the ATP-binding site on various kinases, leading to the modulation of their enzymatic activity. Researchers have extensively modified this core structure to develop potent and selective inhibitors for key kinases implicated in cancer and immune diseases.

The V600E mutation in the BRAF kinase is a significant driver in numerous cancers, including melanoma and thyroid cancer, by causing constitutive activation of the MAPK signaling pathway. ajchem-a.comnih.gov Consequently, developing selective inhibitors for V600E-BRAF is a primary goal in cancer therapy. ajchem-a.comd-nb.info Several pyrrolo[2,3-b]pyridine-based compounds have been designed and evaluated as potent V600E-BRAF inhibitors. nih.govnapier.ac.uk

In the pursuit of novel V600E-BRAF inhibitors, two series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their enzymatic inhibitory effects. nih.govnapier.ac.uk From a screen of 38 compounds, those demonstrating high percentage inhibition were selected for half-maximal inhibitory concentration (IC50) determination. nih.govnapier.ac.uk Among these, compounds 34e and 35 were identified as having the most potent inhibitory activity against the V600E-BRAF enzyme. nih.govnapier.ac.uk

The enzymatic potency of these lead compounds is detailed in the table below.

CompoundV600E-BRAF IC50 (µM)
34e 0.085
35 0.080
Data sourced from Bioorganic & Medicinal Chemistry. nih.govnapier.ac.uk

These results highlight the significant potential of the pyrrolo[2,3-b]pyridine scaffold for developing highly potent inhibitors of the V600E-BRAF kinase. nih.govnapier.ac.uk

Following enzymatic assays, promising pyrrolo[2,3-b]pyridine derivatives were further assessed for their cytotoxic effects across a broad range of human cancer cell lines. nih.govnapier.ac.uk The National Cancer Institute's panel of sixty human cancer cell lines (NCI-60) is a standard for such evaluations, representing nine different types of human cancer including melanoma, lung, colon, and breast cancer. revvity.co.jp

The synthesized derivatives underwent testing against this diverse panel to evaluate their broader anticancer potential. nih.govnapier.ac.uk From these extensive cellular assays, compound 35 emerged as a particularly potent cytotoxic agent against various cancer cell lines within the panel. nih.govnapier.ac.uk This indicates that its enzymatic inhibition of V600E-BRAF translates effectively into cellular activity, leading to cancer cell death. ajchem-a.comnih.govnapier.ac.uk

Janus kinases (JAKs) are critical for signaling pathways that modulate numerous inflammatory and immune responses. nih.govjst.go.jpresearchgate.net The JAK family comprises JAK1, JAK2, JAK3, and TYK2. nih.gov Due to its restricted expression, primarily in lymphoid cells, JAK3 is an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its selective inhibition may reduce the adverse effects associated with broader JAK inhibition. nih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated as novel immunomodulators targeting JAK3. nih.govjst.go.jpresearchgate.net

In the development of immunomodulators, a key strategy involved modifying the 1H-pyrrolo[2,3-b]pyridine ring. nih.govresearchgate.net The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity. nih.govresearchgate.net

This effort led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. nih.govjst.go.jpresearchgate.net To assess its selectivity, the compound was profiled against other members of the JAK family, specifically JAK1 and JAK2. researchgate.net The results of this pan-JAK profiling are crucial for understanding the inhibitor's specificity. researchgate.net

Inhibitory Activity of Compound 14c against JAK Isoforms
Kinase TargetIC50 (nM)
JAK33.5
JAK125
JAK213

Data represents the average of four experiments. Sourced from Chemical & Pharmaceutical Bulletin. researchgate.net

The data demonstrates that compound 14c is most potent against JAK3, with approximately 7-fold selectivity over JAK1 and nearly 4-fold selectivity over JAK2, establishing it as a moderately selective JAK3 inhibitor. researchgate.net

The functional consequence of JAK3 inhibition is the modulation of immune cell responses. nih.gov JAK1 and JAK3 are known to work in concert to regulate the signaling pathway for Interleukin-2 (IL-2), a cytokine crucial for T cell proliferation. researchgate.netnih.gov Therefore, the immunomodulating effect of potent JAK3 inhibitors is often evaluated by measuring their impact on IL-2-stimulated T cell proliferation. nih.govjst.go.jpresearchgate.net

Compound 14c was tested for its ability to inhibit the proliferation of rat spleen T cells stimulated by IL-2. researchgate.net Another derivative, compound 14a , also showed moderate cellular inhibition in this assay. researchgate.net

Inhibition of IL-2-Stimulated T Cell Proliferation
CompoundIC50 (nM)
14a 120
14c 30

Data sourced from Chemical & Pharmaceutical Bulletin. researchgate.net

The results confirm that the enzymatic inhibition of JAK3 by these 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives effectively translates into a functional immunomodulatory effect, as evidenced by the potent inhibition of T cell proliferation. nih.govjst.go.jpresearchgate.net

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in numerous human cancers. The pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged structure for the development of potent c-Met inhibitors.

Researchers have designed and synthesized series of novel 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their inhibitory activity against c-Met kinase. Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine core typically forms two crucial hydrogen bonds with the hinge region residue Met1160 in the ATP-binding site of the c-Met kinase domain. An additional hydrogen bond is often formed between a linker moiety on the derivative and the residue Asp1222, further stabilizing the inhibitor-kinase complex. These three hydrogen bonds are considered significant for the potent inhibitory activity of these derivatives toward c-Met kinase.

Structure-activity relationship (SAR) studies have provided insights into optimizing the inhibitory potency. For instance, the introduction of electron-withdrawing groups, such as fluorine, on the phenyl rings attached to the core structure can enhance activity. It is suggested that these groups help to decrease the electron density on the linker, which in turn improves the inhibitory effect. One study identified a derivative, compound 34 , which incorporated a 1,2,3-triazole moiety and demonstrated a remarkable c-Met IC50 value of 1.68 nM. nih.gov Another series of 1H-pyrrolo[2,3-b]pyridine derivatives also showed considerable cytotoxic activity, with most compounds exhibiting IC50 values under 10 µM. researchgate.net

Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives Against c-Met Kinase
CompoundModificationsc-Met IC50 (nM)
Compound 34Pyrrolo[2,3-b]pyridine with 1,2,3-triazole moiety1.68
Compound 91H-pyrrolo[2,3-b]pyridine with a sulfur linker22.8
Compound 7j1H-pyrrolo[2,3-b]pyridine with 1-chloro-2-methylbenzene fragmentpIC50 = 8.0

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are critical targets in the development of therapeutics for cancer and pain management. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has been identified as a promising core for the design of TRK inhibitors.

Through a structure-based design strategy, a novel 7-azaindole derivative was identified as a selective inhibitor of TrkA. researchgate.net This finding highlights the potential of the pyrrolo[2,3-b]pyridine framework to target this specific kinase family. While extensive research has been conducted on related scaffolds like pyrazolo[3,4-b]pyridines as TRK inhibitors, the exploration of pyrrolo[2,3-b]pyridine derivatives in this area is an active field of investigation. researchgate.net The ability of the 7-azaindole nucleus to act as a hinge-binding motif, similar to its interaction with other kinases like c-Met, suggests a strong rationale for its development as a TRK inhibitor. researchgate.net

Exploration of Other Biological Activities of the Pyrrolo[2,3-b]pyridine Framework

Beyond kinase inhibition, the pyrrolo[2,3-b]pyridine scaffold has been investigated for a range of other biological activities.

Researchers have explored the anticonvulsant potential of 7-azaindole derivatives. A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were designed, synthesized, and evaluated for their anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. nih.govresearchgate.netnih.gov

Several compounds showed significant anticonvulsant effects in the PTZ model, which is indicative of drugs that may act by raising the seizure threshold. nih.govresearchgate.netnih.gov Structure-activity relationship studies revealed that the nitrogen atom at the 7-position of the azaindole ring and the double bond within the 1,2,3,6-tetrahydropyridine (B147620) skeleton were essential for their antiepileptic activity. researchgate.netnih.gov

Anticonvulsant Activity of Selected 7-Azaindole Derivatives in the PTZ Model
CompoundED50 (mg/kg)
4i30.55
4p19.72
5k25.46

The pyrrolo[2,3-b]pyridine framework has been investigated for its anti-inflammatory and analgesic properties. The structural similarity of the pyrrole (B145914) ring to components of known non-steroidal anti-inflammatory drugs (NSAIDs) provides a basis for this exploration.

A study of substituted pyrrolo[2,3-b]pyridine derivatives revealed promising anti-inflammatory activity. nih.gov Molecular docking studies suggest that these compounds may exert their effect through a novel binding pose within the cyclooxygenase-2 (COX-2) binding site. nih.gov The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain. Furthermore, certain 7-azaindole derivatives have demonstrated significant analgesic effects in animal models, with some compounds showing stronger activity than aspirin. acs.org The anti-inflammatory effects are also believed to be mediated by the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Information regarding the specific anti-multi-drug resistance (MDR) activities of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine or its closely related derivatives is not available in the currently reviewed scientific literature. While the broader pyrrolopyrimidine class has been studied for various anticancer properties, including multi-kinase inhibition which can be a strategy to overcome some resistance mechanisms, direct evidence of reversing P-glycoprotein-mediated or other forms of multi-drug resistance for the pyrrolo[2,3-b]pyridine scaffold specifically was not found.

Antihypertensive Mechanisms: Some 7-azaindole derivatives have been evaluated for their effects on blood pressure. In studies with normotensive rats, administration of certain derivatives resulted in a slight decrease in blood pressure. researchgate.netnih.gov A potential mechanism for this hypotensive effect could be the inhibition of Rho Kinase (ROCK). Several 7-azaindole derivatives have been identified as ROCK inhibitors, and this class of inhibitors is known to be useful for the development of therapies for hypertension. nih.gov

Antipyretic Mechanisms: Specific studies on the antipyretic (fever-reducing) mechanisms of pyrrolo[2,3-b]pyridine derivatives are limited. However, the demonstrated anti-inflammatory activity of these compounds through the inhibition of the COX-2 enzyme provides a plausible mechanism. nih.gov COX-2 is involved in the synthesis of prostaglandins, which are key mediators of fever. Therefore, by inhibiting COX-2, pyrrolo[2,3-b]pyridine derivatives may also exhibit antipyretic effects, similar to other NSAIDs that share this mechanism. nih.gov

Antiviral Properties

The pyrrolo[2,3-b]pyridine scaffold and its isosteres, such as pyrrolo[2,3-d]pyrimidines, have been identified as promising frameworks for the development of novel antiviral agents. While direct antiviral data for 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is not available, studies on related compounds have demonstrated significant activity against a range of viruses.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated for their potential against Zika Virus (ZIKV), a significant global health concern. Certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown notable anti-ZIKV activity. For instance, compound 30 from a study on this class of molecules exhibited an EC90 value of 12.4 µM in a titer reduction assay, with a CC50 value of 49.3 µM, indicating a favorable therapeutic window. mdpi.com The structural similarity of these compounds to the core pyrrolo[2,3-b]pyridine structure suggests that modifications at various positions could elicit potent antiviral responses.

Furthermore, novel synthesized pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govrsc.orgnih.govtriazolo[4,3-c]pyrimidine derivatives have been evaluated for their efficacy against gastroenteric viruses. nih.gov Specifically, several of these compounds demonstrated significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting viral polymerase enzymes. nih.gov

Another related class of compounds, the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines, has shown potent activity against rhinoviruses. Specifically, the 6-chloro analog, MDL 20,957, had a median 50% inhibitory concentration (IC50) of 0.006 micrograms/ml against a panel of 32 rhinovirus serotypes. nih.gov

The table below summarizes the antiviral activities of some pyrrolo[2,3-b]pyridine and related derivatives.

Compound ClassVirusKey Findings
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidinesZika Virus (ZIKV)Compound 30 showed an EC90 of 12.4 µM and a CC50 of 49.3 µM. mdpi.com Selected compounds also showed inhibitory activity against Dengue virus (DENV-2). mdpi.com
Pyrrolo[2,3-d]pyrimidine derivativesRotavirus Wa strainSeveral derivatives exhibited significant antiviral activity. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesCoxsackievirus B4A number of synthesized compounds displayed notable antiviral effects. nih.gov
6-substituted pyrano[2,3-b]pyridinesRhinovirusThe 6-chloro derivative (MDL 20,957) had a median IC50 of 0.006 µg/mL against 32 serotypes. nih.gov

Antimicrobial and Antifungal Investigations

The emergence of antimicrobial resistance has spurred research into new classes of therapeutic agents, with pyrrolo[2,3-b]pyridine derivatives being a focal point of these investigations. While specific data on 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is absent, related structures have shown promising antibacterial and antifungal activities.

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. nih.govcsu.edu.au The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against Escherichia coli. nih.govcsu.edu.au

Furthermore, various pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netresearchgate.net Certain compounds within this class exhibited excellent activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL, which was superior to the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net Some of these derivatives also showed potent activity against Staphylococcus aureus, with an MIC of 0.31 mg/mL, outperforming the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net

The antibacterial and antifungal activities of selected pyrrolo[2,3-b]pyridine and related derivatives are detailed in the table below.

Compound ClassMicroorganismActivity (MIC)
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35 µg/mL nih.govcsu.edu.au
Pyrrolo[2,3-d]pyrimidine derivatives (3b, 3c, 7e)Staphylococcus aureus0.31 mg/mL researchgate.net
Pyrrolo[2,3-d]pyrimidine derivatives (3a-d, 7a, 7e, 11d)Candida albicans0.31-0.62 mg/mL researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For derivatives of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, docking simulations are crucial for understanding how they interact with the ATP-binding site of protein kinases. rroij.com These simulations model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target protein.

The general workflow involves preparing the three-dimensional structures of both the ligand (the pyrrolo[2,3-b]pyridine derivative) and the protein target (e.g., a kinase). The ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

Molecular docking is instrumental in elucidating the precise binding modes of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of their target proteins. For kinase inhibitors, the pyrrolo[2,3-b]pyridine core often acts as a hinge-binder, mimicking the adenine (B156593) moiety of ATP. The nitrogen atoms in the bicyclic system typically form critical hydrogen bonds with the backbone amide residues of the kinase hinge region.

Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have identified key interactions with various kinases. For instance, in simulations with c-Met kinase, derivatives were shown to form stable hydrogen bonds with the backbone of residues Lys1110 and Met1160 in the hinge region. nih.gov Similarly, when targeting Janus kinase 1 (JAK1), the pyrrolopyridine core forms essential hydrogen bond interactions with residues such as Phe958 and Leu959. nih.gov The specific substituents on the core, such as the 6-chloro and 1-methyl groups of the title compound, modulate these interactions and contribute to affinity and selectivity by engaging with other regions of the binding pocket.

Table 1: Examples of Key Interacting Residues for Pyrrolo[2,3-b]pyridine Scaffolds with Protein Kinases
Target ProteinKey Interacting ResiduesType of InteractionReference
c-Met KinaseLys1110, Met1160Hydrogen Bond nih.gov
JAK1 KinasePhe958, Leu959Hydrogen Bond nih.gov
p38 MAP KinaseMet109, Gly110Hydrogen Bond nih.gov

Docking simulations generate a score that estimates the binding free energy of the ligand-protein complex. A lower (more negative) docking score generally indicates a more favorable binding affinity. This scoring is used in virtual screening campaigns to rank large libraries of compounds and identify potential "hit" compounds for further experimental testing. Derivatives of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can be computationally evaluated against a panel of kinases, and those with the most favorable docking scores are prioritized for synthesis and biological evaluation. This approach significantly reduces the time and cost associated with identifying novel and potent inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. DFT calculations can determine the molecule's optimized three-dimensional geometry, electron distribution, and orbital energies.

Key parameters derived from DFT studies include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This is vital for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding in the protein active site.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

These calculations provide a fundamental understanding of the molecule's reactivity and how its electronic structure contributes to its binding affinity and selectivity for a specific protein target.

Advanced Solvation and Interaction Energy Analysis (e.g., WaterMap Analysis)

The role of water molecules in the protein binding site is critical to ligand binding affinity. Displacing high-energy water molecules from a binding site upon ligand binding can be thermodynamically favorable and significantly improve potency. Advanced computational methods like WaterMap are used to analyze the thermodynamics of water molecules in the binding site. schrodinger.com

WaterMap analysis uses molecular dynamics simulations to calculate the enthalpic and entropic contributions of individual water molecules at hydration sites within the protein's active site. nih.gov This identifies which water molecules are unstable (high-energy) and therefore ideal candidates for displacement by a functional group on the ligand. For derivatives of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, this analysis can guide the rational placement of substituents to displace these unfavorable water molecules, thereby optimizing the binding affinity. Research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated a correlation between the displacement of high-energy binding site waters and experimental activity, highlighting the utility of this approach in lead optimization. researchgate.net

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Molecular Design

For a compound to be a successful drug, it must possess not only high potency but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico predictive models are extensively used in the early stages of drug design to evaluate the ADME profile of compounds like 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. researchgate.net

These models use quantitative structure-property relationships (QSPR) and machine learning algorithms to predict various pharmacokinetic parameters based on the molecule's structure. github.com This allows for the early identification of potential liabilities, such as poor absorption, low metabolic stability, or potential for toxicity. Studies on novel 1H-pyrrolo[2,3-b]pyridine derivatives often include in silico ADME predictions to ensure that optimized compounds possess drug-like properties. nih.gov

Table 2: Common In Silico ADME Parameters Predicted for Molecular Design
ADME PropertyPredicted ParameterImportance in Drug Design
A bsorptionHuman Intestinal Absorption (HIA), Caco-2 permeabilityPredicts oral bioavailability.
D istributionBlood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Determines where the drug goes in the body and its free concentration.
M etabolismCytochrome P450 (CYP) inhibition/substrate potentialPredicts drug-drug interactions and metabolic stability.
E xcretionTotal clearance, half-life (T1/2)Determines how long the drug stays in the body.
ToxicityhERG inhibition, Ames test mutagenicityFlags potential for cardiotoxicity or mutagenicity.

By integrating these predictive models into the design cycle, chemists can modify the structure of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives to improve their ADME profiles while maintaining or enhancing their potency.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Pyrrolo[2,3-b]pyridine Analogues with Enhanced Specificity and Potency

The development of next-generation therapeutics hinges on the rational design and synthesis of novel analogues with improved pharmacological profiles. For derivatives of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, future efforts will concentrate on strategic structural modifications to enhance both their potency and target specificity. The core pyrrolo[2,3-b]pyridine structure has been identified as a valuable scaffold for developing inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and V600E-mutated BRAF (V600E-BRAF). nih.govrsc.org

Research has demonstrated that the 1H-pyrrolo[2,3-b]pyridine core offers a novel and efficient scaffold for FGFR inhibitors. rsc.org Future synthetic strategies will likely explore the introduction of diverse substituents at various positions of the pyridine (B92270) and pyrrole (B145914) rings. For instance, modifications to the phenyl group and other side chains can explore hydrophobic pockets within the target's binding site, potentially leading to stronger interactions and higher efficacy. rsc.org The synthesis of a wide array of derivatives allows for a comprehensive exploration of the structure-activity relationship (SAR), providing critical insights into how different functional groups influence biological activity. nih.gov By systematically altering the substituents, researchers can fine-tune the electronic and steric properties of the molecules to optimize their interaction with the target protein.

One promising approach involves molecular hybridization, where structural motifs from known potent inhibitors are integrated into the pyrrolo[2,3-b]pyridine framework. This strategy has been successfully employed in the development of inhibitors for other kinase families. Furthermore, advanced synthetic techniques, such as cross-coupling reactions, will be instrumental in creating a diverse chemical library of novel analogues for biological screening. juniperpublishers.com The ultimate goal is to develop lead compounds with low molecular weight and high ligand efficiency, which are desirable properties for drug candidates. rsc.org

Identification of Novel Biological Targets and Signaling Pathways Modulated by Pyrrolo[2,3-b]pyridine Derivatives

While the pyrrolo[2,3-b]pyridine scaffold is well-known for its kinase inhibitory activity, a significant area of future research lies in the identification of novel biological targets and the elucidation of the signaling pathways modulated by these compounds. nih.govrsc.org Expanding the scope of biological screening for derivatives of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine could uncover previously unknown therapeutic applications.

Recent studies have already shown that pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs), specifically NPP1 and NPP3, which are implicated in conditions like type 2 diabetes and cancer. elsevierpure.comnih.gov This highlights the potential of this scaffold to interact with targets beyond the kinome. Further research should involve screening new analogues against broad panels of enzymes and receptors to identify novel activities.

Another avenue of investigation is the potential for these compounds to interact with DNA. Some pyrrolo[2,3-b]pyridine analogues have been shown to intercalate into calf thymus DNA, suggesting a mechanism of action that involves blocking DNA replication. nih.gov This finding opens up the possibility of developing these compounds as cytotoxic agents that function through direct interaction with genetic material.

Future studies should employ a combination of high-throughput screening, proteomics, and genetic approaches to systematically identify the molecular targets of new pyrrolo[2,3-b]pyridine derivatives. Once a target is identified, further research will be necessary to understand the downstream effects on cellular signaling pathways. This deeper understanding of the mechanism of action is crucial for the rational development of these compounds as therapeutic agents.

Exploration of Polypharmacology and Strategies for Optimizing Target Selectivity

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced therapeutic efficacy through the modulation of multiple disease-related pathways, it can also result in off-target effects and toxicity. A key future direction for research on 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is the strategic exploration of their polypharmacological profiles and the development of methods to optimize target selectivity.

Many kinase inhibitors, for example, suffer from a lack of specificity, which can complicate the interpretation of their therapeutic effects and lead to adverse events. mdpi.com Therefore, a critical aspect of future research will be to thoroughly characterize the selectivity profile of new pyrrolo[2,3-b]pyridine analogues. This involves testing the compounds against a broad panel of kinases and other potential off-targets. mdpi.com

For some diseases, a multi-targeted approach may be desirable. The development of compounds that intentionally inhibit a specific set of kinases could be more effective than highly selective inhibitors. mdpi.com In such cases, the polypharmacology of the pyrrolo[2,3-b]pyridine scaffold can be leveraged as a therapeutic advantage.

Conversely, when high selectivity is required to minimize toxicity, structure-based drug design and computational modeling can be employed to guide the synthesis of more specific inhibitors. By understanding the subtle differences in the ATP-binding pockets of different kinases, it is possible to design molecules that preferentially bind to the desired target. For instance, systematic structural optimization has been used to develop highly selective ATM inhibitors from a 1H-pyrrolo[2,3-b]pyridine scaffold that was initially part of a dual ATR/ATM inhibitor. nih.gov The goal is to strike a balance between efficacy and safety by engineering the desired level of selectivity into the drug candidate.

Development of Advanced Methodologies for Pyrrolo[2,3-b]pyridine Research and Optimization

The pace of drug discovery and development is heavily influenced by the available research methodologies. Future progress in the field of pyrrolo[2,3-b]pyridine research will be significantly enhanced by the adoption and development of advanced synthetic and computational techniques.

In terms of synthesis, there has been a significant expansion in the capabilities for creating and functionalizing pyrrolopyridine cores over the past several years. nbuv.gov.ua Methodologies like the Sonogashira reaction and iodine-mediated electrophilic cyclization have provided efficient routes to complex derivatives. nbuv.gov.uaresearchgate.net Future work will likely focus on developing even more versatile and efficient synthetic strategies to enable the rapid generation of large and diverse libraries of compounds for screening.

Computational methods are also playing an increasingly important role in the optimization of drug candidates. Techniques such as molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation, and density functional theory (DFT) calculations have been used to screen and identify promising V600E-BRAF inhibitors from a series of pyrrolo[2,3-b]pyridine derivatives. ajchem-a.com These in silico tools allow researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. Molecular docking can predict the binding mode of a compound within its target protein, providing insights that can guide further structural modifications. elsevierpure.comajchem-a.com

The integration of these advanced methodologies into the research workflow will accelerate the discovery and optimization of next-generation therapeutics based on the 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold.

Q & A

Advanced Research Question

  • Acute Chagas disease : A pyrrolo[2,3-b]pyridine nucleoside analog reduced parasitemia by >90% in a mouse model (25 mg/kg, oral dosing) .
  • Cancer xenografts : Derivatives with 1,8-naphthyridin-4-one fragments are under evaluation for tumor growth inhibition in nude mice .

What analytical techniques are critical for purity assessment and functional group tracking?

Intermediate Research Question

  • Column chromatography : Silica gel with DCM/EA or hexane/EA gradients removes unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) confirm purity (>95%) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical) .

How can reaction conditions be optimized for higher yields in large-scale synthesis?

Advanced Research Question

  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (yields: 75–88%) .
  • Temperature control : High-temperature condensations (190°C) require pressurized reactors to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-phenol intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.